molecular formula C5HF4NO B1340211 2,3,5,6-Tetrafluoropyridin-4-ol CAS No. 2693-66-5

2,3,5,6-Tetrafluoropyridin-4-ol

Cat. No.: B1340211
CAS No.: 2693-66-5
M. Wt: 167.06 g/mol
InChI Key: OYRHEJZOLQEJFB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoropyridin-4-ol is a useful research compound. Its molecular formula is C5HF4NO and its molecular weight is 167.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Regioselective Nucleophilic Substitution

2,3,5,6-Tetrafluoropyridin-4-ol demonstrates selective behavior in nucleophilic substitution reactions. Modification of this compound through the introduction of a trialkylsilyl group at specific positions can selectively displace a halogen atom, enhancing its utility in synthetic chemistry (Schlosser, Rausis, & Bobbio, 2005).

Vibrational Spectral Studies and Thermodynamics

Advanced computational methods like Density Functional Theory (DFT) have been used to analyze the vibrational spectra and thermodynamic properties of tetrafluoropyridin-4-ol derivatives. This analysis provides insights into molecular stability, bond strength, and charge transfer mechanisms in these molecules (Selvarani, Balachandran, & Vishwanathan, 2014).

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance (NMR) studies of tetrafluoropyridin-4-ol, especially when oriented in nematic phases, have provided valuable structural data. These studies offer insights into molecular orientations and interactions within substituted pyridines (Orrell & Šik, 1981).

Synthesis and Reactions

This compound is a key intermediate in synthesizing various derivatives, demonstrating its broad applicability in heterocyclic and organometallic chemistry. Its reactions and transformations have been extensively studied, revealing pathways to create complex molecular structures (Banks, Haszeldine, & Young, 1967).

Photochemical and Thermal Reactions

The compound's behavior under different conditions, like thermal decomposition and photochemical reactions, has been a subject of interest. These studies help in understanding the stability and reactivity of fluorinated pyridines under various conditions (Procacci, Blagg, Perutz, Rendón, & Whitwood, 2013).

Synthesis of Novel Fluorinated Compounds

This compound serves as a precursor in the synthesis of new fluorinated compounds, which have potential applications in biological and pharmaceutical research. The creation of such compounds expands the scope of medicinal chemistry (Raache, Sekhri, & Tabchouche, 2016).

Charge Density and Electronic Structure Analysis

Studies on charge density distributions and electronic structures of tetrafluoropyridin-4-ol derivatives provide a deeper understanding of atomic charges, bonding, and intermolecular interactions, crucial for designing materials with specific electronic properties (Stammler, Vishnevskiy, Sicking, & Mitzel, 2013).

Safety and Hazards

The safety information for 2,3,5,6-Tetrafluoropyridin-4-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHEJZOLQEJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=O)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478082
Record name 2,3,5,6-tetrafluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2693-66-5
Record name 2,3,5,6-tetrafluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.